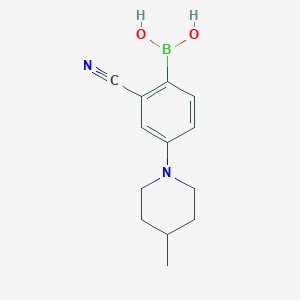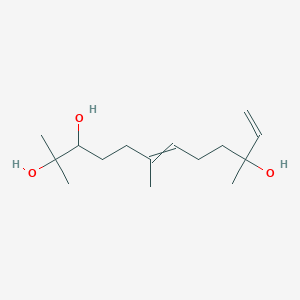
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H17BN2O2. It is a boronic acid derivative, which is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a cyano group, a piperidine ring, and a boronic acid moiety, making it a versatile reagent in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 4-bromo-2-cyanobenzene, is reacted with 4-methylpiperidine under suitable conditions to form the intermediate 2-cyano-4-(4-methylpiperidin-1-yl)phenyl bromide.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond. The cyano and piperidine groups can also influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the cyano and piperidine groups, making it less versatile in certain reactions.
4-Cyanophenylboronic Acid: Similar but lacks the piperidine group, affecting its reactivity and applications.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Lacks the cyano group, which can influence its chemical properties and reactivity.
Uniqueness
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and piperidine groups, which enhance its versatility and reactivity in various chemical transformations. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Eigenschaften
Molekularformel |
C13H17BN2O2 |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
[2-cyano-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-10-4-6-16(7-5-10)12-2-3-13(14(17)18)11(8-12)9-15/h2-3,8,10,17-18H,4-7H2,1H3 |
InChI-Schlüssel |
RHZTXKDIISUKPO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















